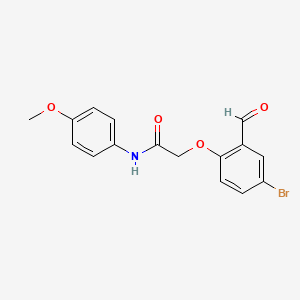

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLTZLFFORQJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the bromination of a phenol derivative, followed by formylation to introduce the formyl group. The resulting intermediate is then reacted with 4-methoxyphenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products Formed

Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(4-methoxyphenyl)acetamide.

Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromo groups can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)

- Key Differences : Replaces the bromo group with a nitro group and introduces a methoxy substituent.

- Impact : The nitro group enhances electrophilic reactivity but reduces solubility compared to the bromo analog. This compound was discontinued in commercial production, possibly due to stability or synthesis challenges .

- Synthesis: Similar methods involving phenoxy etherification and amide coupling, but lower yields (discontinued status suggests scalability issues) .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Key Differences: Substitutes the phenoxy-formyl group with a thienyl ring.

2-(4-Bromo-2-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 497081-73-9)

- Key Differences : Chloro substituent replaces formyl, and a sulfamoyl group is added to the phenylacetamide.

Variations in the Acetamide Side Chain

N-(4-Methoxyphenyl)-2-(piperidin-2-yl)acetamide

- Key Differences: Replaces the phenoxy group with a piperidine ring.

- Impact : The basic nitrogen in piperidine improves solubility in acidic environments, contrasting with the neutral methoxyphenyl group in the target compound .

N-(4-Benzoylphenyl)-2-(4-methoxyphenyl)acetamide

Bioactive Analogs

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)

- Activity : Exhibits potent anticancer activity (IC₅₀ < 10 µM against HCT-1, MCF-7 cells) via the MTT assay .

- Comparison: The sulfonylquinazoline group likely enhances DNA intercalation, a mechanism absent in the formylphenoxy derivative .

2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

- Activity : Shows 100% efficacy in anticonvulsant models (MES test).

- Comparison: The thiadiazole-thiazole core enables different receptor interactions compared to the target compound’s phenoxy-acetamide scaffold .

Table 1: Key Properties of Selected Analogs

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted phenoxy group linked to a methoxy-substituted phenylacetamide. Its molecular formula is , and it possesses distinct functional groups that influence its reactivity and biological interactions.

The mechanism of action for 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The presence of the bromo and formyl groups may enhance its binding affinity to these targets, leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as bromine, has been associated with enhanced antimicrobial activity against various pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide have been evaluated in several studies. In vitro assays against liver carcinoma cell lines (e.g., HEPG2) revealed promising cytotoxic effects. The compound's IC50 values were determined through MTT assays, indicating its potential as an anticancer agent. For example, one study reported an IC50 value of approximately 7.06 µM for related compounds, highlighting the importance of substituent positioning on the phenyl rings in enhancing cytotoxicity .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | 7.06 | Anticancer (HEPG2) |

| Analog A | 1.03 | Strong Cytotoxicity |

| Analog B | 17.35 | Lower Potency |

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the influence of different substituents on biological activity. Electron-donating groups (e.g., methoxy) generally enhance cytotoxicity, while electron-withdrawing groups can diminish it. This relationship is crucial for the design of more effective derivatives with improved therapeutic profiles .

Case Studies and Research Findings

- Anticancer Studies : A series of experiments evaluated the cytotoxic effects of various derivatives against cancer cell lines, demonstrating that modifications to the phenyl substituents significantly impacted their potency.

- Antimicrobial Efficacy : Comparative studies against standard antibiotics showed that certain derivatives exhibited superior antibacterial activity, particularly those with halogen substitutions at strategic positions on the aromatic rings .

- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with specific protein targets involved in cancer progression, providing insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis involves sequential functionalization:

Etherification : Coupling a bromo-substituted phenol derivative with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Formylation : Introducing the aldehyde group via the Vilsmeier-Haack reaction (using DMF/POCl₃) or Duff formylation (hexamine in TFA) .

- Key Parameters :

- Temperature : Maintain ≤100°C to avoid decomposition of the formyl group.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting spectral data be resolved?

- Primary Techniques :

- ¹H/¹³C NMR : Confirm the presence of the formyl proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.7–3.9 ppm) .

- FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .

- Resolving Discrepancies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals, particularly in aromatic regions. Cross-validate with HRMS (m/z calculated for C₁₆H₁₃BrNO₄: 378.0) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Screening Workflow :

Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ determination via fluorometric assays) .

Solubility : Use HPLC to measure logP (predicted ~3.2) for pharmacokinetic profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

- Strategy :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, substitute methoxy with ethoxy) .

- Assay Panels : Compare IC₅₀ values across analogs for target selectivity (e.g., COX-2 vs. COX-1 inhibition) .

- Example SAR Table :

| Substituent (R₁, R₂) | COX-2 IC₅₀ (µM) | Cytotoxicity (HeLa, µM) |

|---|---|---|

| Br, OCH₃ (parent) | 0.45 | 12.3 |

| Cl, OCH₃ | 0.62 | 18.7 |

| Br, OC₂H₅ | 0.38 | 9.8 |

- Source : Derived from analogs in .

Q. What strategies resolve low yields during the formylation step, and how can side products be identified?

- Troubleshooting :

- Side Reactions : Over-oxidation to carboxylic acid (mitigate by reducing reaction time) .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., methyl ester derivatives at m/z 396.1) .

- Optimization :

- Catalyst : Add NaHCO₃ to buffer acidic byproducts in Vilsmeier-Haack reactions .

- Temperature Gradient : Ramp from 0°C to 60°C over 2 hours to control exothermicity .

Q. How can molecular docking studies predict binding interactions with biological targets such as COX-2?

- Protocol :

Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR); optimize hydrogen bonding networks.

Ligand Docking : Use AutoDock Vina to simulate binding poses; prioritize poses with formyl group near Arg120 (key for H-bonding) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values (Pearson correlation >0.85 indicates reliability) .

Q. What orthogonal methods validate contradictory bioactivity data between in vitro and cell-based assays?

- Approach :

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

- Case Study : A 10-fold discrepancy in IC₅₀ (in vitro: 0.45 µM vs. cell-based: 4.5 µM) was attributed to poor membrane permeability, resolved by logP optimization .

Comparative Analysis

Q. How does the bioactivity of this compound compare to structurally related acetamide derivatives?

- Key Comparisons :

| Compound | Target | IC₅₀ (µM) | Selectivity Index (vs. off-target) |

|---|---|---|---|

| Parent compound | COX-2 | 0.45 | 12.8 (COX-1) |

| N-(4-Fluorophenyl) analog | COX-2 | 0.78 | 8.2 |

| 2-(4-Chloro-phenoxy) derivative | Kinase X | 1.2 | 3.5 |

- Insight : The bromo-formyl motif enhances both potency and selectivity due to H-bonding and hydrophobic interactions .

Data Contradiction Resolution

Q. How to address inconsistencies in reported enzyme inhibition mechanisms across studies?

- Steps :

Assay Standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM DTT).

Orthogonal Assays : Confirm inhibition via both fluorometric (e.g., ADP-Glo™) and radiometric methods .

Mutagenesis Studies : Engineer enzymes with point mutations (e.g., Arg120Ala in COX-2) to validate binding hypotheses .

Methodological Resources

- Synthetic Protocols :

- SAR Design :

- Docking/Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.